molecular formula C18H18F2N4O3S B2659994 2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251600-34-6

2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2659994
CAS No.: 1251600-34-6
M. Wt: 408.42
InChI Key: WMZBWSSHYAKEAX-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (Compound 13c) is a triazolopyridine sulfonamide derivative synthesized via General Procedure H, involving the reaction of 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (12a) with 3,5-difluorobenzyl chloride (7j) . The compound crystallizes as a yellow solid with a melting point of 221–222°C, reflecting its structural stability. Its ¹H-NMR and ¹³C-NMR spectra confirm the presence of the 3,5-difluorobenzyl group and piperidine-linked sulfonamide moiety . While designed as part of a series targeting falcipain-2 (a Plasmodium falciparum protease), its antimalarial activity remains less characterized compared to other analogs in the series .

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S/c19-14-9-13(10-15(20)11-14)12-24-18(25)23-8-4-5-16(17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZBWSSHYAKEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel heterocyclic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines. Its unique structure, featuring a triazole ring fused with a pyridine moiety and substituted with a piperidine sulfonamide and a difluorobenzyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound based on available literature, highlighting its potential applications in medicinal chemistry.

Molecular Characteristics

PropertyValue
Common NameThis compound
CAS Number1251600-34-6
Molecular FormulaC₁₈H₁₈F₂N₄O₃S
Molecular Weight408.4 g/mol

The compound's structure indicates significant potential for interaction with various biological targets due to the presence of fluorine atoms and sulfonamide groups, which can enhance binding affinity and selectivity.

Potential Biological Activities

  • Anticancer Activity : The structural similarities with other triazolopyridines suggest potential anticancer properties. For instance, triazolopyridinones have been reported to exhibit antiproliferative activity against various cancer cell lines .
  • Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity. The sulfonamide group in particular has been associated with antibacterial effects .
  • Antimalarial Activity : A study focusing on sulfonamide derivatives found that certain triazolopyridines exhibited significant antimalarial activity against Plasmodium falciparum, indicating potential for further exploration in this area .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
8-(Piperidin-1-yl)triazolo[4,3-a]pyridin-3(2H)-oneNo difluorobenzyl groupAntimicrobial
2-(Benzyl)-8-(piperidin-1-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneLacks fluorinationModerate activity
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivativesEnhanced lipophilicityHigh potency

This comparison highlights how the difluorobenzyl and sulfonamide functionalities may optimize biological activity due to their electronic properties and ability to participate in hydrogen bonding.

In Vitro Studies

Preliminary studies involving molecular docking simulations suggest that modifications to the piperidine or triazole moieties could enhance binding affinity for specific biological targets. In vitro assays are essential for confirming these predictions and understanding the pharmacodynamics of the compound.

Synthesis and Evaluation

The synthesis of This compound typically involves multi-step synthetic pathways that include refluxing in solvents like dimethylformamide or dioxane to promote desired transformations. Detailed characterization through techniques such as NMR spectroscopy has been employed to confirm its structure .

Scientific Research Applications

Current research indicates that compounds within the triazolopyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown promising results against bacterial and fungal strains. The sulfonamide group is known for its antibacterial properties, which may extend to this compound.
  • Antimalarial Activity : A related study highlighted the antimalarial potential of triazolopyridine sulfonamides. Compounds with similar structures demonstrated effective inhibition against Plasmodium falciparum, suggesting that 2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one may also possess antimalarial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazolopyridines indicates that modifications to the piperidine or triazole moieties can enhance binding affinity and selectivity for specific biological targets. For instance:

Compound NameKey FeaturesBiological Activity
8-(Piperidin-1-yl)triazolo[4,3-a]pyridin-3(2H)-oneNo difluorobenzyl groupAntimicrobial
2-(Benzyl)-8-(piperidin-1-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneLacks fluorinationModerate activity
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivativesEnhanced lipophilicityHigh potency

This table illustrates the potential for optimized biological activity due to fluorination and sulfonamide functionality in this compound.

Case Studies and Research Findings

Several studies have investigated related compounds within this chemical class:

  • Antimalarial Screening : A study involving a library of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide fragments revealed significant antimalarial activity in vitro against Plasmodium falciparum, indicating that similar derivatives could be explored further for therapeutic applications .
  • Kinase Inhibition Studies : Related compounds have been evaluated for their kinase inhibitory properties with promising results in preclinical models for cancer therapy .

Comparison with Similar Compounds

Key Observations:

  • Melting Points : The 3,5-difluorobenzyl group in 13c confers a higher melting point (221–222°C) compared to 13b (160–161°C), likely due to enhanced polarity and intermolecular interactions (e.g., halogen bonding) .
  • Sulfonamide Groups : Piperidine-linked sulfonamides (e.g., 13c ) exhibit higher thermal stability than morpholine derivatives (e.g., 13d, 226–227°C), suggesting steric and electronic influences on crystallinity .

Antimalarial Activity

  • Top Performers : The 3-chlorobenzyl analog (IC₅₀ = 4.98 µM) and a 3-fluorobenzyl/4-methoxyphenyl derivative (IC₅₀ = 2.24 µM) demonstrated the highest activity in vitro against Plasmodium falciparum .
  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Chlorine (3-chlorobenzyl) and fluorine (3-fluorobenzyl) substituents enhance activity, likely by improving target binding (e.g., falcipain-2) .
    • Sulfonamide Linkers : Piperidine sulfonamides (e.g., 13c ) may offer better pharmacokinetic profiles than morpholine variants, though activity depends on benzyl substituents .

Methodological Context

  • Virtual Screening : AutoDock Vina was employed to prioritize compounds for synthesis, leveraging its improved docking accuracy and speed compared to earlier tools . The 3-chlorobenzyl and 3-fluorobenzyl analogs likely exhibited stronger binding to falcipain-2, explaining their superior IC₅₀ values .
  • Synthetic Route : General Procedure H enabled modular substitution at the benzyl and sulfonamide positions, facilitating rapid SAR exploration .

Broader Chemical Landscape

Triazolopyridinone derivatives exhibit diverse applications:

  • Pharmaceuticals : USP standards include analogs like 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl derivatives, highlighting regulatory relevance .
  • Agrochemicals: Azafenidin (a triazolopyridinone pesticide) underscores the structural versatility of this scaffold .

Q & A

Q. What are the critical steps for synthesizing 2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with high purity?

  • Methodological Answer : Synthesis involves sequential functionalization of the triazolopyridine core. Key steps include:
  • Sulfonylation : Reacting the triazolopyridine scaffold with piperidin-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to install the sulfonyl group .
  • Benzylation : Coupling the intermediate with 3,5-difluorobenzyl bromide via nucleophilic substitution (K₂CO₃, DMF, 80°C) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from 2-methoxyethanol to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • 1H-NMR : Confirm substituent integration (e.g., 3,5-difluorobenzyl protons at δ 4.8–5.2 ppm, piperidinyl protons at δ 1.4–2.8 ppm) .
  • IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1170 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (no GHS classification available, but assume acute toxicity) .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compare experimental variables (e.g., cell lines, assay conditions) using tools like PRISMA guidelines .
  • Dose-Response Validation : Replicate studies with standardized concentrations (e.g., 0.1–100 µM) and include positive/negative controls .
  • Mechanistic Profiling : Use kinase inhibition assays or CRISPR screens to identify off-target effects .

Q. What experimental design principles apply to studying this compound’s environmental fate and ecotoxicity?

  • Methodological Answer :
  • Longitudinal Studies : Follow frameworks like Project INCHEMBIOL (2005–2011), which evaluate abiotic/biotic degradation pathways and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Split-Plot Designs : Assign environmental compartments (soil, water) as main plots and exposure durations as subplots to assess spatial-temporal effects .
  • Analytical Chemistry : Use LC-MS/MS to quantify residues at trace levels (LOQ < 1 ppb) .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model interactions with ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test PEG-400/water mixtures (10–40% v/v) to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the triazole N1 position for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) via emulsion-solvent evaporation .

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